molecular formula C11H14Cl2N2O B5811277 2,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide

2,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide

Cat. No. B5811277
M. Wt: 261.14 g/mol
InChI Key: GSFUYTXZZUBGQA-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide is a chemical compound with the molecular formula C11H14Cl2N2O . It has an average mass of 261.148 Da and a monoisotopic mass of 260.048309 Da .


Synthesis Analysis

The synthesis of benzamide derivatives, such as 2,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of 2,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide is based on N,N’-disubstituted hydrazinecarbothioamide . The structure was confirmed by 1H and 13C NMR spectroscopy data .


Chemical Reactions Analysis

The reaction for the synthesis of 2,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide include a molecular formula of C11H14Cl2N2O and a molecular weight of 261.15 .

Scientific Research Applications

Analgesic Research

2,4-Dichloro-N-[2-(dimethylamino)ethyl]benzamide: has been explored for its potential as an analgesic due to its structural similarity to known opioids. It’s been studied for its efficacy in pain relief, particularly in cases where traditional opioids may not be suitable. The compound’s interaction with opioid receptors suggests a possible role in developing new pain management therapies .

Neuropharmacology

In neuropharmacological research, this compound is of interest for its potential effects on the central nervous system. Its ability to bind to specific receptors could lead to new insights into the treatment of neurological disorders, including depression and anxiety .

Toxicology

The toxicological profile of 2,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide is crucial for understanding its safety and potential risks. Research in this area could provide valuable information on the safe handling and use of this compound in various applications .

Drug Abuse Monitoring

Due to its structural similarities with synthetic opioids, this compound can be used as a reference substance in the monitoring and detection of drug abuse. It can help in the development of analytical methods for identifying novel psychoactive substances .

Chemical Synthesis

This compound serves as a key intermediate in the synthesis of more complex molecules. Its chemical structure allows for various modifications, making it a versatile building block in medicinal chemistry .

Opioid Receptor Research

The compound’s interaction with opioid receptors makes it a valuable tool for studying receptor dynamics and drug-receptor interactions. This research can lead to the development of more targeted and effective opioid medications .

Pharmacokinetics

Understanding the pharmacokinetics of 2,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide is essential for its potential therapeutic use. Studies in this field focus on its absorption, distribution, metabolism, and excretion (ADME) properties .

Medicinal Chemistry

In medicinal chemistry, this compound’s structure-activity relationship (SAR) is studied to design new drugs with improved efficacy and reduced side effects. It provides a framework for the rational design of new therapeutic agents .

Mechanism of Action

While the specific mechanism of action for 2,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide is not explicitly mentioned in the sources, it’s worth noting that many benzamide derivatives are used widely in the pharmaceutical industry . They are found in the structures of potential drug compounds such as loperamide, acetaminophen, lidocaine, atorvastatin, lisinopril, valsartan, sorafenib, and diltiazem .

properties

IUPAC Name

2,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2O/c1-15(2)6-5-14-11(16)9-4-3-8(12)7-10(9)13/h3-4,7H,5-6H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFUYTXZZUBGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide

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